molecular formula C21H23ClN2O B5306800 {3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride

{3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride

Cat. No. B5306800
M. Wt: 354.9 g/mol
InChI Key: YYIRJFYEIDKUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride, also known as MBPAM, is a chemical compound used in scientific research. It is a selective antagonist of the muscarinic acetylcholine receptor M4 subtype.

Mechanism of Action

{3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride is a selective antagonist of the M4 subtype of muscarinic acetylcholine receptors. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the release of dopamine and an increase in the release of acetylcholine in the brain.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum and increase the release of acetylcholine in the hippocampus. It has also been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using {3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride in lab experiments is its selectivity for the M4 subtype of muscarinic acetylcholine receptors. This allows researchers to study the specific effects of this receptor subtype without interfering with other subtypes. One limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving {3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride. One area of interest is the role of M4 receptors in addiction and substance abuse. Another area of interest is the development of more potent and selective M4 receptor antagonists. Additionally, the use of this compound in combination with other drugs for the treatment of neurological disorders is an area of ongoing research.
In conclusion, this compound is a chemical compound used in scientific research to study the role of the M4 subtype of muscarinic acetylcholine receptors in various physiological and pathological processes. Its selectivity for this receptor subtype makes it a valuable tool for researchers. Future research involving this compound has the potential to lead to new treatments for neurological disorders.

Synthesis Methods

The synthesis of {3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride involves several steps. First, 3-[(4-methylbenzyl)oxy]benzaldehyde is reacted with 3-pyridinemethanamine to produce {3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine. This intermediate is then reacted with hydrochloric acid to produce this compound hydrochloride.

Scientific Research Applications

{3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride is used in scientific research to study the role of the M4 subtype of muscarinic acetylcholine receptors in various physiological and pathological processes. It has been shown to be effective in treating symptoms of schizophrenia and Parkinson's disease in animal models. This compound has also been used in studies investigating the role of muscarinic receptors in learning and memory.

properties

IUPAC Name

1-[3-[(4-methylphenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O.ClH/c1-17-7-9-18(10-8-17)16-24-21-6-2-4-19(12-21)13-23-15-20-5-3-11-22-14-20;/h2-12,14,23H,13,15-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIRJFYEIDKUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNCC3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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